1-(furan-2-ylmethyl)-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
1-(2-FURYLMETHYL)-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common starting materials include furylmethyl derivatives and isopropoxy-methoxyphenyl compounds. The reaction conditions often involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-FURYLMETHYL)-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, dichloromethane.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-FURYLMETHYL)-4-(4-METHOXY-3-ISOPROPOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
- 1-(2-FURYLMETHYL)-4-(4-ISOPROPOXY-3-ETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Uniqueness
The uniqueness of 1-(2-FURYLMETHYL)-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methoxy-4-propan-2-yloxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)28-18-7-6-14(9-19(18)26-3)16-10-20(25)23-21-17(16)11-22-24(21)12-15-5-4-8-27-15/h4-9,11,13,16H,10,12H2,1-3H3,(H,23,25) |
InChI Key |
FIDBBHPRUQNCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4)OC |
Origin of Product |
United States |
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